molecular formula C23H28N2O3Si B8105130 ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8105130
M. Wt: 408.6 g/mol
InChI Key: WIFRPTFZPOPLBL-UHFFFAOYSA-N
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Description

Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate: is a complex organic compound featuring a pyrazole ring, a silyl ether group, and an ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrazole-3-carboxylic acid and ethyl chloroformate.

  • Protection of Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as triethylamine.

  • Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or an acid chloride reagent.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: Purification steps may include recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, CrO3

  • Reduction: LiAlH4, NaBH4, H2/Ni

  • Substitution: TBDPS-Cl, LDA, NEt3, DCC

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Various silyl ethers, alcohols

Scientific Research Applications

Chemistry: The compound is used as a protecting group for alcohols in organic synthesis, providing stability and selectivity during reactions. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent. Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The silyl ether group can act as a protecting group, influencing the reactivity of the molecule. The pyrazole ring can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 5-((trimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

  • Ethyl 5-((triisopropylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

  • Ethyl 5-((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate

Uniqueness: Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate stands out due to the bulky and electron-rich nature of the TBDPS group, which provides enhanced stability and selectivity compared to other silyl ethers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and potential therapeutic research.

Properties

IUPAC Name

ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3Si/c1-5-27-22(26)21-16-18(24-25-21)17-28-29(23(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,5,17H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRPTFZPOPLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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